molecular formula C12H11ClN4O B14965103 1-(2-chlorophenyl)-N-cyclopropyl-1H-1,2,3-triazole-4-carboxamide

1-(2-chlorophenyl)-N-cyclopropyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B14965103
M. Wt: 262.69 g/mol
InChI Key: PXZHMTHUZZTNOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-chlorophenyl)-N-cyclopropyl-1H-1,2,3-triazole-4-carboxamide is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a chlorophenyl group, a cyclopropyl group, and a triazole ring, making it a unique and potentially bioactive molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorophenyl)-N-cyclopropyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 2-chlorobenzyl chloride.

    Cyclopropyl Group Addition: The cyclopropyl group can be added through a cyclopropanation reaction, often using diazomethane as a reagent.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the cycloaddition and substitution reactions, and employing safer and more efficient reagents for the cyclopropanation step.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorophenyl)-N-cyclopropyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

1-(2-chlorophenyl)-N-cyclopropyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-N-cyclopropyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in biological processes, such as kinases or G-protein coupled receptors.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline: Another compound with a chlorophenyl group, known for its biological activity.

    1-(4-chlorobenzyl)-2-(4-(methylsulfonyl)phenyl)-1H-indole: A compound with similar structural features and biological activities.

Uniqueness

1-(2-chlorophenyl)-N-cyclopropyl-1H-1,2,3-triazole-4-carboxamide is unique due to its triazole ring, which imparts distinct chemical and biological properties. The presence of the cyclopropyl group also contributes to its unique reactivity and potential bioactivity.

Properties

Molecular Formula

C12H11ClN4O

Molecular Weight

262.69 g/mol

IUPAC Name

1-(2-chlorophenyl)-N-cyclopropyltriazole-4-carboxamide

InChI

InChI=1S/C12H11ClN4O/c13-9-3-1-2-4-11(9)17-7-10(15-16-17)12(18)14-8-5-6-8/h1-4,7-8H,5-6H2,(H,14,18)

InChI Key

PXZHMTHUZZTNOL-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2=CN(N=N2)C3=CC=CC=C3Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.